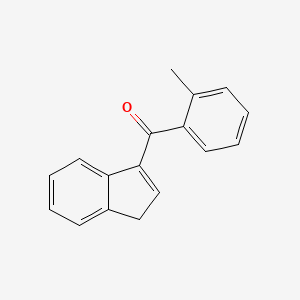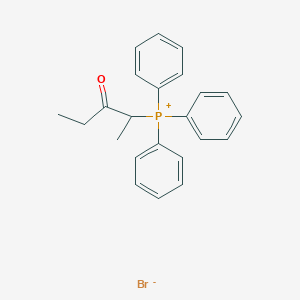
(3-Oxopentan-2-yl)(triphenyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Oxopentan-2-yl)(triphenyl)phosphanium bromide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and versatility. The compound consists of a triphenylphosphonium group attached to a 3-oxopentan-2-yl moiety, with bromide as the counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Oxopentan-2-yl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Ph3P+R-Br→Ph3P-R+Br−
In this case, the alkyl halide used is 3-bromopentan-2-one, which reacts with triphenylphosphine to form the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: (3-Oxopentan-2-yl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide, cyanide, or alkoxides can replace the bromide ion.
Major Products Formed:
Oxidation: Triphenylphosphine oxide derivatives.
Reduction: Triphenylphosphine and its alkyl derivatives.
Substitution: Various substituted triphenylphosphonium salts.
Applications De Recherche Scientifique
(3-Oxopentan-2-yl)(triphenyl)phosphanium bromide is widely used in scientific research due to its reactivity and stability. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Employed in studies involving mitochondrial targeting due to its ability to cross cell membranes.
Medicine: Investigated for its potential use in drug delivery systems, especially for targeting specific cellular components.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (3-Oxopentan-2-yl)(triphenyl)phosphanium bromide involves its ability to interact with various molecular targets. The triphenylphosphonium group allows the compound to penetrate cell membranes and accumulate in mitochondria. This property makes it useful in studies related to mitochondrial function and dysfunction. The compound can also participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Comparaison Avec Des Composés Similaires
- (3-Carboxypropyl)triphenylphosphonium bromide
- (4-Hydroxy-4-oxobutyl)triphenylphosphonium bromide
- (Bromomethyl)triphenylphosphonium bromide
Comparison: (3-Oxopentan-2-yl)(triphenyl)phosphanium bromide is unique due to its specific alkyl group, which imparts distinct reactivity and properties compared to other triphenylphosphonium derivatives. For example, (3-Carboxypropyl)triphenylphosphonium bromide has a carboxyl group, making it more hydrophilic and suitable for different types of reactions and applications. The presence of the 3-oxopentan-2-yl group in this compound provides unique opportunities for further functionalization and use in specialized research areas.
Propriétés
Numéro CAS |
111114-34-2 |
|---|---|
Formule moléculaire |
C23H24BrOP |
Poids moléculaire |
427.3 g/mol |
Nom IUPAC |
3-oxopentan-2-yl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C23H24OP.BrH/c1-3-23(24)19(2)25(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-19H,3H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
XNDNMRGCVGRVPH-UHFFFAOYSA-M |
SMILES canonique |
CCC(=O)C(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


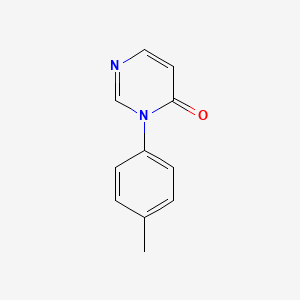


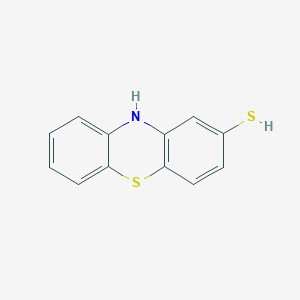
-](/img/structure/B14334052.png)



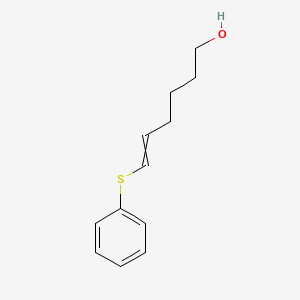
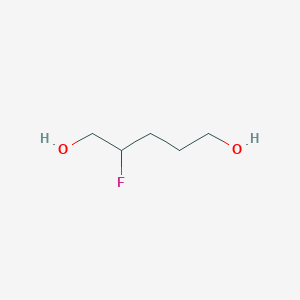
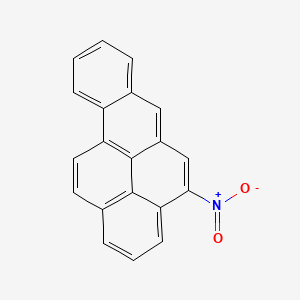

![1H-Pyrazole, 4,5-dihydro-1-[4-[(4-nitrophenyl)azo]phenyl]-3,5-diphenyl-](/img/structure/B14334109.png)
